2-[2-(Azetidin-1-yl)-2-oxoethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Azetidin-1-yl)-2-oxoethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AZD-1152 and is a small molecule inhibitor of the enzyme Aurora B kinase.
Mecanismo De Acción
AZD-1152 is a selective inhibitor of Aurora B kinase, which is a key regulator of mitosis. Aurora B kinase is involved in the alignment and segregation of chromosomes during cell division. Inhibition of Aurora B kinase by AZD-1152 leads to the disruption of the spindle checkpoint, which results in mitotic arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The inhibition of Aurora B kinase by AZD-1152 leads to mitotic arrest and apoptosis in cancer cells. In addition, AZD-1152 has been shown to induce autophagy in cancer cells, which is a process of self-digestion that can lead to cell death. AZD-1152 has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels, in tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using AZD-1152 in lab experiments include its selectivity for Aurora B kinase, its ability to induce mitotic arrest and apoptosis in cancer cells, and its potential use in treating other diseases. The limitations of using AZD-1152 in lab experiments include its toxicity and potential side effects, as well as the need for further research to determine its efficacy in treating various types of cancer and other diseases.
Direcciones Futuras
There are several future directions for the research on AZD-1152. One direction is to investigate the potential use of AZD-1152 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study the efficacy of AZD-1152 in treating other diseases, such as Alzheimer's disease and malaria. Further research is also needed to determine the optimal dosage and administration of AZD-1152 in clinical trials.
Métodos De Síntesis
The synthesis of AZD-1152 involves the reaction of 3-(4-bromo-phenyl)-1H-pyrazole-5-carboxylic acid with (S)-2-azetidinone to form the intermediate 2-(1-(3-(4-bromo-phenyl)-1H-pyrazol-5-yl)-2-oxoethyl)azetidine-1-carboxylic acid. This intermediate is then coupled with 3-(2-oxo-3a,4,7,7a-tetrahydro-1H-isoindol-1-yl)propanoic acid in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form AZD-1152.
Aplicaciones Científicas De Investigación
AZD-1152 has been extensively studied in scientific research due to its potential applications in cancer treatment. The inhibition of Aurora B kinase by AZD-1152 leads to mitotic arrest and apoptosis in cancer cells. AZD-1152 has been shown to be effective against various types of cancer, including leukemia, lymphoma, and solid tumors. In addition to cancer treatment, AZD-1152 has also been studied for its potential use in treating other diseases, such as Alzheimer's disease and malaria.
Propiedades
IUPAC Name |
2-[2-(azetidin-1-yl)-2-oxoethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-11(14-6-3-7-14)8-15-12(17)9-4-1-2-5-10(9)13(15)18/h1-2,9-10H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZSTCBNOUPLNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CN2C(=O)C3CC=CCC3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.